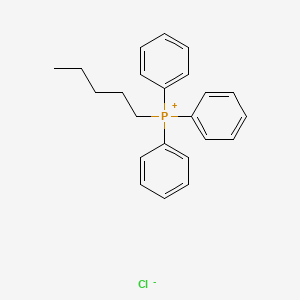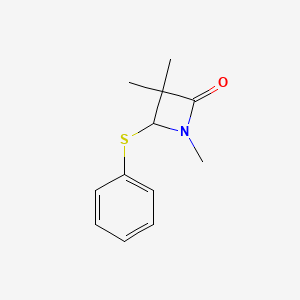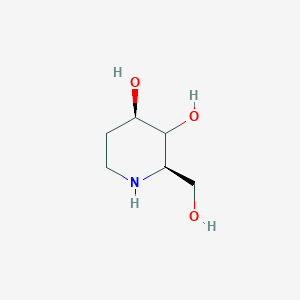![molecular formula C18H14F2N2O2 B14127487 7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 929830-69-3](/img/structure/B14127487.png)
7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the following steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,6-difluorobenzyl group: This step involves the reaction of the quinazolinone core with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Final cyclization: The intermediate product is then subjected to cyclization under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can have distinct biological activities.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
2,6-Difluorobenzyl derivatives: Compounds with the 2,6-difluorobenzyl group have been investigated for their potential therapeutic applications.
Uniqueness
7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific combination of the quinazolinone core and the 2,6-difluorobenzyl group. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for further research and development.
属性
CAS 编号 |
929830-69-3 |
|---|---|
分子式 |
C18H14F2N2O2 |
分子量 |
328.3 g/mol |
IUPAC 名称 |
7-[(2,6-difluorophenyl)methoxy]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-3-1-4-15(20)13(14)10-24-11-6-7-16-12(9-11)18(23)22-8-2-5-17(22)21-16/h1,3-4,6-7,9H,2,5,8,10H2 |
InChI 键 |
OZRNFTNBQSYAQH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NC3=C(C=C(C=C3)OCC4=C(C=CC=C4F)F)C(=O)N2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



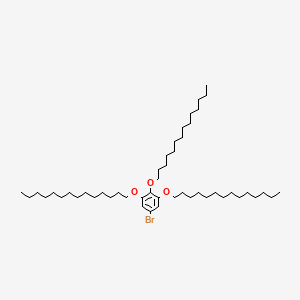
![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
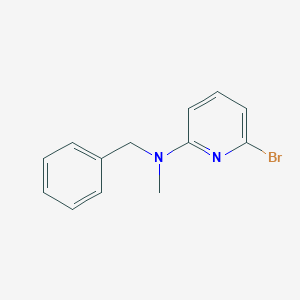
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
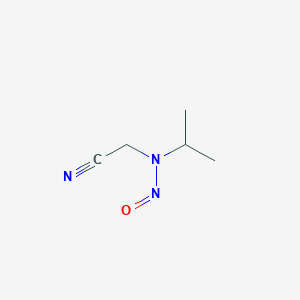
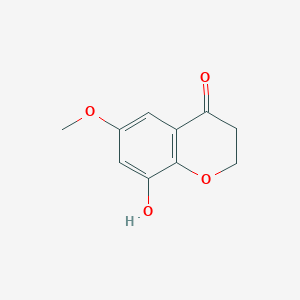
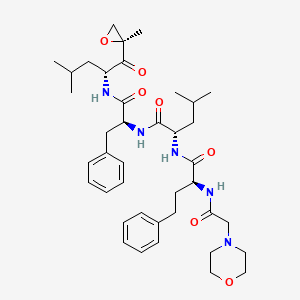
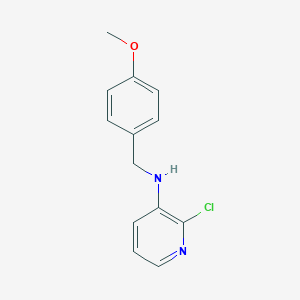
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
